N2-(3,4-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
N2-(3,4-Dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a 1,3,5-triazine core substituted with morpholine at the 6-position and two aromatic amines at the 2- and 4-positions. The 3,4-dichlorophenyl and 3-fluorophenyl substituents contribute to its distinct electronic and steric properties, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
2-N-(3,4-dichlorophenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN6O/c20-15-5-4-14(11-16(15)21)24-18-25-17(23-13-3-1-2-12(22)10-13)26-19(27-18)28-6-8-29-9-7-28/h1-5,10-11H,6-9H2,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVZQSBHSTZXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3,4-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine class of organic molecules. Its unique structure, characterized by a triazine core with various substituents, has drawn attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and specific case studies highlighting its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C20H22Cl2F N6O2
- Molecular Weight : 432.9 g/mol
- CAS Number : 1179432-67-7
The compound features a triazine ring substituted with dichlorophenyl and fluorophenyl groups, as well as a morpholino group. This configuration is essential for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazine Core : The initial step involves cyclization reactions using appropriate precursors under controlled conditions.
- Substitution Reactions : The introduction of the morpholino moiety is achieved through nucleophilic substitution reactions.
- Purification : The final product is purified through recrystallization or chromatography to ensure high purity and yield.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The compound's structural features enable it to modulate the activity of these targets effectively.
Antitumor Activity
Research indicates that compounds within the triazine class exhibit significant antitumor properties. For instance:
- Case Study 1 : A study evaluated the efficacy of related triazine derivatives against various cancer cell lines. Results demonstrated that compounds with similar structures inhibited cell proliferation effectively in vitro .
- Case Study 2 : Another investigation focused on the compound's ability to induce apoptosis in lung cancer cells through the activation of caspase pathways .
Other Biological Activities
In addition to antitumor effects, this compound has shown:
- Antibacterial Activity : Studies have reported promising antibacterial effects against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The compound also exhibits antifungal properties, making it a candidate for further exploration in treating fungal infections .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable ADME profiles that warrant further investigation.
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,4-dichlorophenyl group (strongly electron-withdrawing) contrasts with analogs like 4f’s 4-methoxyphenyl (electron-donating), which may reduce electrophilicity at the triazine core and alter binding affinities in biological systems .
- Chlorine vs. Fluorine : The 3-fluorophenyl group in the target compound offers a balance between electronegativity and steric bulk compared to chlorine, possibly affecting metabolic stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N2-(3,4-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a one-pot, microwave-assisted method using cyanoguanidine, substituted aromatic aldehydes, and arylamines. Reaction conditions such as solvent polarity (e.g., DMF or DMSO), temperature (80–120°C), and stoichiometric ratios of reagents critically affect yield and purity. For example, elevated temperatures enhance nucleophilic substitution on the triazine core, while polar solvents stabilize intermediates . Optimization using Design of Experiments (DoE) statistical methods can minimize trial-and-error approaches .
Q. Which spectroscopic techniques are most effective for characterizing this triazine derivative, and what key structural features do they highlight?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups like morpholino (C-O-C stretching at ~1,200 cm⁻¹) and triazine ring vibrations (~1,500–1,600 cm⁻¹) .
- ¹H/¹³C NMR : Resolves substituent patterns; e.g., fluorine and chlorine substituents on aryl groups cause distinct splitting in aromatic proton signals .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, particularly cleavage of the morpholino group (e.g., loss of C₄H₈NO) .
Q. What are the primary biological targets of this compound, and how are its pharmacological properties validated in vitro?
- Methodological Answer : The compound’s triazine core and halogenated aryl groups suggest kinase or enzyme inhibition (e.g., EGFR or HER2). In vitro assays include:
- Enzyme Inhibition : IC₅₀ determination via fluorometric or colorimetric assays (e.g., ATPase activity).
- Cell Viability : MTT or SRB assays against cancer cell lines (e.g., MCF-7 or A549) .
- Selectivity Screening : Cross-testing against non-target kinases to assess specificity .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations improve the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Search : Quantum mechanics (e.g., DFT) predicts regioselectivity in nucleophilic substitutions on the triazine ring. For example, electron-withdrawing substituents (e.g., -Cl, -F) direct reactions to specific positions .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like EGFR, guiding structural modifications for improved interactions .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Batch Reprodubility Checks : Verify compound purity (≥98% via HPLC) and stability (e.g., under light/humidity) to rule out degradation artifacts .
- Assay Standardization : Use positive controls (e.g., gefitinib for kinase assays) and harmonize protocols (e.g., incubation time, serum concentration) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers due to variable cell lines or assay conditions .
Q. How can reaction engineering optimize large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., triazine ring hydrolysis) .
- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) enhance coupling reactions between aryl halides and amines, minimizing byproducts .
- In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR track intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
